molecular formula C9H9F2NO2 B2379504 (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine CAS No. 1213203-92-9

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine

Cat. No.: B2379504
CAS No.: 1213203-92-9
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a benzo[1,3]dioxole ring, which is further connected to an ethylamine moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals, which can be generated under specific conditions using reagents such as difluoromethyl sulfonium salts or difluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-methylamine: Similar structure but with a methyl group instead of an ethylamine moiety.

    ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-propylamine: Similar structure but with a propyl group instead of an ethylamine moiety.

Uniqueness

The uniqueness of ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine lies in its specific combination of the difluoromethyl group and the benzo[1,3]dioxole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise molecular interactions and modifications.

Properties

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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